6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Overview
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-2-chloropyridine with sodium azide, followed by cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different functional groups attached to the triazole or pyridine rings .
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: This compound has a thiol group instead of an amine group, which can significantly alter its reactivity and biological activity.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to the triazole ring, offering unique chemical and biological properties.
Uniqueness: 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the bromine atom and the specific arrangement of the triazole and pyridine rings. This structure provides distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJVWLDIPJSPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378862-01-1 | |
Record name | 6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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